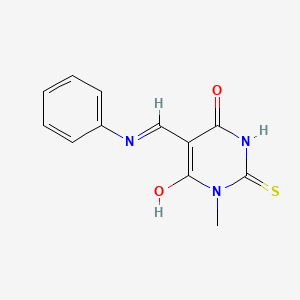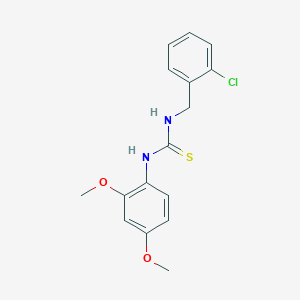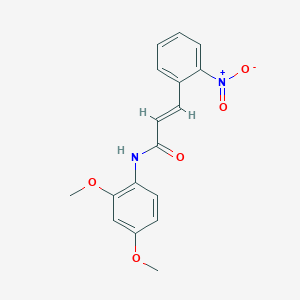![molecular formula C16H24N2O3S B5875505 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to have a wide range of biological activities.
作用机制
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide inhibits the activity of IRE1α by binding to a specific site on the protein. This prevents the protein from undergoing a conformational change that is necessary for its activation. As a result, the UPR pathway is inhibited, and the cell is able to better cope with stress. In addition to its effects on IRE1α, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has also been shown to inhibit the activity of other proteins involved in the UPR pathway, including PERK and ATF6.
Biochemical and Physiological Effects:
The inhibition of the UPR pathway by 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has a number of biochemical and physiological effects. For example, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been shown to reduce the production of pro-inflammatory cytokines in response to cellular stress. It has also been shown to increase the sensitivity of cancer cells to chemotherapy. In addition, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide in lab experiments. For example, it has been found to have off-target effects on other proteins, which can complicate data interpretation. In addition, its effects on different cell types and in vivo models may vary, which can make it difficult to generalize results.
未来方向
There are several future directions for the study of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide. One area of research is the development of more potent and selective inhibitors of IRE1α. Another area of research is the investigation of the effects of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide on other cellular pathways, such as autophagy and apoptosis. Additionally, the therapeutic potential of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide for the treatment of specific diseases, such as cancer and diabetes, should be further explored. Finally, the development of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide analogs with improved pharmacokinetic properties may be a promising avenue for drug development.
合成方法
The synthesis of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with 2-ethylbutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is typically around 60-70%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been shown to inhibit the activity of a protein called IRE1α, which is involved in the unfolded protein response (UPR) pathway. This pathway is activated in response to cellular stress, and its dysregulation has been implicated in a variety of diseases, including cancer and diabetes.
属性
IUPAC Name |
2-ethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13(4-2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZKSYSFXSABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)





methanone](/img/structure/B5875474.png)



